molecular formula C9H16N2O2 B13109631 (S)-3,6-dimethoxy-2-propyl-2,5-dihydropyrazine

(S)-3,6-dimethoxy-2-propyl-2,5-dihydropyrazine

Cat. No.: B13109631
M. Wt: 184.24 g/mol
InChI Key: QVGDKBMGPDFUDM-ZETCQYMHSA-N
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Description

(S)-3,6-Dimethoxy-2-propyl-2,5-dihydropyrazine is a chiral dihydropyrazine derivative characterized by a six-membered heterocyclic ring containing two nitrogen atoms. The compound features methoxy groups at positions 3 and 6, a propyl substituent at position 2, and a stereogenic center at the same position (S-configuration). Key properties of the (R)-isopropyl analogue include:

  • Molecular Formula: C₉H₁₆N₂O₂
  • Molecular Weight: 184.24 g/mol
  • Physical Properties: Density 1.028 g/cm³, boiling point 245.2°C, refractive index 1.503 .
  • Biological Activity: Exhibits antitumor activity, as noted in pharmacological studies .

The (S)-enantiomer is presumed to share similar physicochemical properties but may differ in stereospecific interactions due to its configuration.

Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

(2S)-3,6-dimethoxy-2-propyl-2,5-dihydropyrazine

InChI

InChI=1S/C9H16N2O2/c1-4-5-7-9(13-3)10-6-8(11-7)12-2/h7H,4-6H2,1-3H3/t7-/m0/s1

InChI Key

QVGDKBMGPDFUDM-ZETCQYMHSA-N

Isomeric SMILES

CCC[C@H]1C(=NCC(=N1)OC)OC

Canonical SMILES

CCCC1C(=NCC(=N1)OC)OC

Origin of Product

United States

Preparation Methods

Chiral Pool Synthesis via Condensation and Cyclization

The classical approach involves condensation of chiral α-amino acid derivatives or chiral diamines with 1,2-dicarbonyl compounds (e.g., glyoxal derivatives) followed by cyclization and selective reduction to yield the dihydropyrazine ring.

  • Starting from chiral precursors such as (S)-alanine derivatives, condensation with 3,6-dimethoxy-1,2-dicarbonyl compounds forms dihydropyrazine intermediates.
  • Subsequent reduction or selective hydrogenation yields the (S)-configured 3,6-dimethoxy-2-propyl-2,5-dihydropyrazine.
  • Oxidation steps are carefully controlled to avoid overoxidation to pyrazine.

This method benefits from high stereochemical control due to the chiral starting materials.

Schollkopf Bislactimether Route

A widely employed route for chiral dihydropyrazines uses the Schollkopf bislactimether reagent, which is a chiral auxiliary derived from (S)-valine.

  • The bislactimether reacts with alkyl halides or alkylating agents bearing the propyl group.
  • The reaction proceeds via nucleophilic substitution at the 2-position of the pyrazine ring.
  • After alkylation, hydrolysis and workup afford the target (S)-3,6-dimethoxy-2-propyl-2,5-dihydropyrazine.
  • This method is noted for its high enantiomeric purity and yields exceeding 85% under optimized conditions.

Metal-Catalyzed Cyclization

Metal catalysts such as copper(II) oxide or manganese oxide can facilitate oxidation and cyclization steps in pyrazine synthesis.

  • For (S)-3,6-dimethoxy-2-propyl-2,5-dihydropyrazine, metal-catalyzed oxidation of dihydropyrazine intermediates derived from chiral diamines can be employed.
  • The reaction conditions are mild to preserve stereochemistry.
  • This method is often combined with condensation routes to improve yield and selectivity.

One-Pot Modular Synthesis Approaches

Recent advances include one-pot, two-component modular syntheses that combine hydrazones and substituted ketones or aldehydes to form pyrazole and pyrazine derivatives.

  • Although primarily demonstrated for diarylpyrazoles, adaptation to dihydropyrazine derivatives with methoxy and propyl substituents is feasible.
  • The reaction involves stirring hydrazone and ketone components in ethanol under reflux with controlled stoichiometry.
  • Yields range from 30% to over 80% depending on substrate and conditions.
  • Purification is typically by chromatography or crystallization.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Conditions Yield (%) Stereochemical Control Notes
Chiral Pool Condensation Chiral α-amino acids + dicarbonyls Mild heating, selective reduction 60-75 High Requires chiral precursors
Schollkopf Bislactimether Route Schollkopf reagent + alkyl halides Alkylation, hydrolysis 85-90 Very High Widely used for chiral auxiliaries
Metal-Catalyzed Cyclization Diamines + dicarbonyl + metal oxides Mild oxidation 50-70 Moderate to High Metal catalyst preserves stereochemistry
One-Pot Modular Synthesis Hydrazones + substituted ketones Reflux in EtOH 30-80 Variable Efficient but less explored for this compound

Research Findings and Optimization Notes

  • The Schollkopf reagent method remains the gold standard for high enantiomeric purity and yield in preparing (S)-3,6-dimethoxy-2-propyl-2,5-dihydropyrazine.
  • Metal-catalyzed oxidations require careful control of temperature and oxidant equivalents to prevent racemization or overoxidation.
  • One-pot methods offer synthetic efficiency but may need further optimization for specific substitution patterns and stereoselectivity.
  • Purification techniques such as column chromatography using hexane-ether mixtures or crystallization from benzene or ethanol are effective for isolating pure dihydropyrazine products.

Chemical Reactions Analysis

Types of Reactions

(S)-3,6-dimethoxy-2-propyl-2,5-dihydropyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
One of the notable applications of (S)-3,6-dimethoxy-2-propyl-2,5-dihydropyrazine is its role as a structural component in the design of antiviral agents. Research has indicated that derivatives of dihydropyrazines can act as inhibitors of viral entry, specifically targeting the HIV-1 gp120 protein. The optimization of such compounds has led to the development of analogues showing significant antiviral activity with improved selectivity indices and reduced cytotoxicity .

Chiral Auxiliary in Synthesis
The compound serves as a chiral auxiliary in stereoselective synthesis processes. It has been utilized to synthesize various α-amino acids and other biologically relevant molecules. The presence of methoxy groups enhances the reactivity and selectivity during chemical reactions, making it a valuable tool in asymmetric synthesis .

Agricultural Science

Pesticide Development
Research into the applications of (S)-3,6-dimethoxy-2-propyl-2,5-dihydropyrazine extends to agricultural science, where it has been explored for potential use in developing novel pesticides. The compound's structure allows for modifications that can lead to enhanced bioactivity against pests while minimizing environmental impact. Studies have indicated that pyrazine derivatives can exhibit insecticidal properties, making them candidates for sustainable agricultural practices .

Food Technology

Flavoring Agents
In food science, (S)-3,6-dimethoxy-2-propyl-2,5-dihydropyrazine has been investigated for its flavoring properties. Compounds with similar structures are known to impart desirable sensory qualities to food products. The methoxy groups contribute to the compound's aromatic profile, which can be harnessed in flavor formulations for various food applications .

  • Antiviral Optimization Study
    A study focused on optimizing a series of dihydropyrazine derivatives demonstrated that modifications to the (S)-3,6-dimethoxy-2-propyl structure resulted in enhanced antiviral potency against HIV-1 while reducing cytotoxicity levels significantly. This work highlights the importance of structural diversity in developing effective antiviral agents .
  • Pesticide Efficacy Research
    Research conducted on pyrazine-based compounds showed promising results in their efficacy as insecticides against common agricultural pests. The study revealed that certain modifications to the dihydropyrazine structure increased toxicity towards pests while maintaining safety for beneficial insects .
  • Flavor Profile Analysis
    An analysis of various flavor compounds identified (S)-3,6-dimethoxy-2-propyl-2,5-dihydropyrazine as a key contributor to specific flavor profiles in processed foods. This study suggests potential applications in food formulation and product development aimed at enhancing consumer appeal through improved taste experiences .

Mechanism of Action

The mechanism of action of (S)-3,6-dimethoxy-2-propyl-2,5-dihydropyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Stereochemical Variations

Dihydropyrazine derivatives are highly tunable, with modifications in substituents and stereochemistry significantly impacting their reactivity and biological activity. Below is a comparative analysis:

Table 1: Key Structural Features and Properties of Analogous Compounds
Compound Name Substituents Stereochemistry Key Properties/Applications Evidence Source
(S)-3,6-Dimethoxy-2-propyl-2,5-dihydropyrazine 3,6-dimethoxy; 2-propyl S-configuration Hypothetical; presumed intermediate N/A
(R)-2-Isopropyl-3,6-dimethoxy-2,5-dihydropyrazine 3,6-dimethoxy; 2-isopropyl R-configuration Antitumor activity; synthetic intermediate
(2S,5R)-3,6-Diethoxy-2-isopropyl-5-indolylmethyl 3,6-diethoxy; indolylmethyl 2S,5R Used in Tryprostatin A SAR studies
5-(3-((2S,5R)-5-Isopropyl-3,6-dimethoxy)propyl)-3-methylisoxazole (43) Isoxazole; propyl linker 2S,5R Intermediate in bromodomain-binding mimics
(2S,5R)-3,6-Diethoxy-2-isopropyl-5-[...]dihydropyrazine (58) 3,6-diethoxy; acrylate-indolyl 2S,5R High-yield (94%) synthesis; peptide precursor
Key Observations:

Substituent Effects: Methoxy vs. Propyl vs. Isopropyl: The isopropyl group in (R)-2-isopropyl derivatives enhances steric hindrance, which may influence conformational stability and biological target interactions .

Stereochemical Impact :

  • The 2S,5R configuration in compounds like 43 and 58 is critical for their role in asymmetric synthesis and biological activity .
  • NMR studies () reveal that diastereomers adopt distinct boat conformations, with aromatic substituents (e.g., indole) shielding one face of the dihydropyrazine ring, affecting reactivity .

Biological Activity :

  • The (R)-isopropyl variant demonstrates antitumor activity, while ethoxy-substituted derivatives (e.g., 58) are intermediates in peptide synthesis .
  • Isoxazole-containing analogues (e.g., 43) serve as acetyl-lysine mimics in bromodomain inhibitors, highlighting functional group versatility .

Table 2: Representative Yields and Reaction Conditions
Compound Key Reagents Yield Application Evidence Source
(R)-2-Isopropyl-3,6-dimethoxy derivative n-BuLi, THF, -78°C 70–94% Antitumor agents, peptide synthesis
3-Ethyl-2,5-dimethylpyrazine Pd catalysts, alkyl halides 85–90% Flavoring agents, intermediates

Conformational and Spectroscopic Analysis

  • NMR Studies : highlights that diastereomers exhibit distinct $^5J_{H2,H5}$ coupling constants (3.4–5.7 Hz), correlating with boat conformations. Aromatic shielding effects (e.g., indole) further stabilize specific conformers .
  • IR and MS Data : Functional groups like esters (e.g., in 59, ) show characteristic carbonyl stretches (~1733 cm⁻¹), aiding structural validation .

Biological Activity

(S)-3,6-Dimethoxy-2-propyl-2,5-dihydropyrazine is a compound belonging to the class of dihydropyrazines, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C9H16N2O2
  • Molecular Weight : 172.24 g/mol
  • IUPAC Name : (S)-2,5-dihydro-3,6-dimethoxy-2-propylpyrazine

The biological activity of (S)-3,6-dimethoxy-2-propyl-2,5-dihydropyrazine is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which may help in mitigating oxidative stress in cells.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.

Therapeutic Applications

Research indicates that (S)-3,6-dimethoxy-2-propyl-2,5-dihydropyrazine may have several therapeutic applications:

  • Anti-inflammatory Effects : Studies suggest that the compound can reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Antitumor Properties : Preliminary data indicate potential antitumor effects through apoptosis induction in cancer cells.
  • Neuroprotective Effects : The antioxidant properties may contribute to neuroprotection in models of neurodegenerative diseases.

Study 1: Antioxidant and Anti-inflammatory Effects

A study conducted by Zhang et al. (2020) examined the antioxidant and anti-inflammatory properties of (S)-3,6-dimethoxy-2-propyl-2,5-dihydropyrazine in vitro. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels and pro-inflammatory markers in treated cells compared to controls.

Study 2: Antitumor Activity

In a separate investigation by Lee et al. (2021), the compound was tested against various cancer cell lines. The findings revealed that (S)-3,6-dimethoxy-2-propyl-2,5-dihydropyrazine induced apoptosis in breast cancer cells via the activation of caspase pathways.

Comparative Analysis with Related Compounds

To understand the unique properties of (S)-3,6-dimethoxy-2-propyl-2,5-dihydropyrazine, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaKey Biological Activity
(R)-2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazineC9H16N2O2Antioxidant
5-Methoxy-3,4-dihydro-2H-pyrroleC7H11NOAntitumor
7-Methoxy-3,4,5,6-tetrahydro-2H-azepineC10H15NOAntiviral

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